molecular formula C20H23BrN2O2 B2489405 3-(2-bromophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide CAS No. 2034406-29-4

3-(2-bromophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide

Cat. No.: B2489405
CAS No.: 2034406-29-4
M. Wt: 403.32
InChI Key: MBILUBIPAUOCBY-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide typically involves multi-step organic reactions. One common approach is the coupling of 2-bromobenzene with a suitable oxan-4-yl and pyridin-3-yl precursor under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature and time are carefully monitored to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, leading to the formation of a phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Reagents like sodium amide (NaNH2) or Grignard reagents (RMgX) under anhydrous conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

3-(2-bromophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, modulating their activity. The oxan-4-yl and pyridin-3-yl groups can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-bromophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2-bromophenyl)-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O2/c21-18-6-2-1-4-15(18)7-8-19(24)23-20(16-9-12-25-13-10-16)17-5-3-11-22-14-17/h1-6,11,14,16,20H,7-10,12-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBILUBIPAUOCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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